molecular formula C15H18FNO B2436459 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine CAS No. 477871-69-5

2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine

Cat. No. B2436459
CAS RN: 477871-69-5
M. Wt: 247.313
InChI Key: AYSSNEXAHXRWHG-UHFFFAOYSA-N
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Description

The compound “2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine” is a complex organic molecule. It contains a fluorobenzyl group, an epoxymethyl group, and a quinulidine moiety. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorobenzyl group would introduce an element of polarity to the molecule, while the epoxymethyl group could potentially introduce strain into the molecule due to its three-membered ring structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorobenzyl and epoxymethyl groups. The fluorine atom in the fluorobenzyl group is highly electronegative, which could make this group a good leaving group in nucleophilic substitution reactions . The strained three-membered ring of the epoxymethyl group could make it susceptible to ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzyl group could increase the compound’s polarity and potentially its boiling point . The epoxymethyl group could introduce strain into the molecule, potentially making it more reactive .

Scientific Research Applications

Biochemical Applications

Quinoline derivatives, including structures similar to 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine, are recognized as efficient fluorophores, extensively utilized in biochemistry and medicine for studying various biological systems. These derivatives are of particular interest in DNA fluorophore development, owing to their fused aromatic systems and heteroatom presence, contributing to enhanced sensitivity and selectivity in biological assessments (Aleksanyan & Hambardzumyan, 2013).

Anticancer Research

In cancer research, modifications of quinolone-3-carboxylic acid scaffolds, as seen in related compounds, have shown promising transitions from antibacterial to anticancer activities. Specifically, C-3 modified ciprofloxacin derivatives, sharing structural similarities with 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine, have demonstrated significant anticancer activities, especially against MCF-7, A549, and SKOV-3 cancer cells. These findings underscore the potential of such quinoline derivatives in cancer treatment strategies (Ahadi et al., 2020).

Anti-inflammatory and Antimicrobial Applications

Fluorine-substituted quinazolin-2-amine derivatives, closely related to 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine, have displayed significant anti-inflammatory activity. These findings are particularly notable in compounds with ortho and para-fluoro substituents, indicating their potential in developing new anti-inflammatory agents (Sun et al., 2019). Furthermore, fluorinated benzoxazine derivatives, which share a structural relation, have shown dual antithrombotic activities, reinforcing the versatility of such compounds in medicinal chemistry (Ilić, Kikelj, & Ilaš, 2012).

Catalytic Synthesis and Environmental Sustainability

The synthesis of quinolines, structurally related to 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine, using manganese PNP pincer complexes, represents a significant advance in environmentally benign and sustainable chemical synthesis. This method emphasizes high atom efficiency and the potential for a broad application in creating various substituted quinolines, aligning with principles of green chemistry (Mastalir et al., 2016).

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO/c16-13-4-2-1-3-11(13)9-14-15(10-18-15)12-5-7-17(14)8-6-12/h1-4,12,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSSNEXAHXRWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2CC4=CC=CC=C4F)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine

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